Silandrin is a flavonolignan compound primarily derived from the seeds of the milk thistle plant, Silybum marianum. It is part of a larger class of compounds known as silymarin, which includes other notable flavonolignans such as silybin, silychristin, and silydianin. Silandrin is recognized for its potential therapeutic properties, particularly in liver health and antioxidant activity.
Silandrin is extracted from the seeds of Silybum marianum, a plant belonging to the Asteraceae family. This plant has been traditionally used in herbal medicine, particularly for treating liver disorders. The primary active constituents of milk thistle are the flavonolignans collectively referred to as silymarin, with silandrin being one of its components.
Silandrin belongs to the class of compounds known as flavonoids, specifically categorized as flavonolignans. These compounds are characterized by their phenolic structures and are known for their antioxidant and hepatoprotective properties.
The synthesis of silandrin typically involves extraction from natural sources or can be achieved through synthetic routes. The common methods include:
The extraction process often employs chromatography techniques to purify silandrin from other flavonolignans present in the extract. For synthetic methods, specific reagents and conditions are required to produce high yields of the desired compound while minimizing by-products.
Silandrin has a complex molecular structure characterized by its unique arrangement of carbon rings and functional groups. Its molecular formula is with a molecular weight of 466.44 g/mol. The structure features multiple hydroxyl groups that contribute to its biological activity.
The structural analysis typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity and purity of silandrin.
Silandrin undergoes various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, affecting yield and product specificity.
Silandrin exerts its biological effects through several mechanisms:
The compound's interaction with specific molecular targets enhances its therapeutic potential in treating liver disorders and other inflammatory conditions.
Relevant data regarding its solubility, stability, and reactivity are crucial for its application in pharmaceutical formulations.
Silandrin has several scientific uses:
Silandrin is a specialized flavonolignan exclusively produced within the white-flowered variant (albiflorum) of Silybum marianum (L.) Gaertn. (milk thistle), a member of the Asteraceae family [1] [8] [9]. This species comprises two primary varieties:
The fruits (achenes) of S. marianum are the primary site of flavonolignan accumulation, including silandrin, within the pericarp tissue [8]. The white-flowered phenotype results from specific genetic and regulatory differences influencing its secondary metabolite pathways compared to the purple variety [1] [9]. Silandrin production is constitutive, meaning it is consistently produced and accumulated in the mature fruits of the albiflorum ecotype under normal growth conditions [8].
Table 1: Flavonolignan Profile Across Silybum marianum Varieties
Flavonolignan | Concentration (Relative) | Primary Variant | Structural Feature |
---|---|---|---|
Silandrin | Significant | albiflorum (White) | 3-Desoxy-isosilybin |
Silybin A/B | High | marianum (Purple) | Dihydroflavonol core |
Isosilybin A/B | Moderate | marianum (Purple) | Regioisomer of silybin |
Silychristin | Moderate/High | marianum (Purple) | Benzodioxane moiety |
Silydianin | Low/Moderate | marianum (Purple) | Fused ring system |
Silymonin | Significant | albiflorum (White) | 3-Desoxy-silydianin |
While Silandrin itself was not historically isolated or named, its source plant, Silybum marianum, holds a prominent position in traditional European and Mediterranean medicine, particularly for hepatobiliary disorders [8] [9]. Historical records trace its use back over two millennia:
The therapeutic benefits historically attributed to milk thistle fruits are now scientifically linked to the complex mixture of flavonolignans they contain, collectively known as silymarin. Although traditional practitioners utilized extracts containing Silandrin (when derived from white-flowered plants), the specific compound responsible within the mixture was not identified until modern times. The ethnopharmacological focus was invariably on the hepatoprotective and detoxifying properties of the whole fruit extract [8] [9].
The recognition of Silandrin as a unique chemical entity is a result of modern phytochemical analysis focused on the less common albiflorum variety:
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